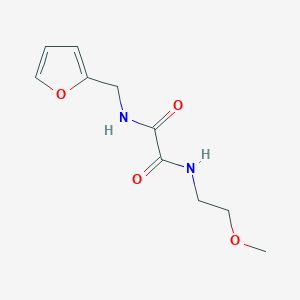

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide

説明

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide is a synthetic oxamide derivative characterized by a furan-2-ylmethyl group and a 2-methoxyethyl substituent on its nitrogen atoms. Oxamides are known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity, which enhance interactions with biological targets. This compound’s design leverages the electron-rich furan ring for π-π stacking and the 2-methoxyethyl group for improved solubility and metabolic stability .

特性

IUPAC Name |

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-6-4-11-9(13)10(14)12-7-8-3-2-5-16-8/h2-3,5H,4,6-7H2,1H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYWSRBVFZOPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide features a furan ring, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of furan-2-ylmethylamine with 2-methoxyethylamine in the presence of oxalyl chloride under controlled conditions:

- Preparation of Furan-2-ylmethyl oxalyl chloride : Furan-2-ylmethylamine is reacted with oxalyl chloride.

- Formation of N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide : The resulting oxalyl chloride is then reacted with 2-methoxyethylamine.

This synthetic route allows for the generation of the target compound in a relatively straightforward manner.

Biological Activity

The biological activity of N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing furan rings often exhibit antimicrobial properties. In vitro studies have shown that N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide demonstrates significant activity against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum efficacy.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. In cellular assays, N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, although further research is necessary to elucidate the specific pathways involved.

The exact mechanism by which N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide exerts its biological effects remains to be fully characterized. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological effects of N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide:

- Study on Antimicrobial Activity :

- A study assessed the antimicrobial efficacy against various pathogens, demonstrating an inhibition zone of up to 15 mm against E. coli and S. aureus at concentrations as low as 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 12 | 50 |

| Pseudomonas | 10 | 100 |

- Study on Anticancer Activity :

- In a study involving human breast cancer cell lines (MCF-7), treatment with N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 25 | 48 |

| HCT116 | 30 | 48 |

類似化合物との比較

MAO-B Inhibitors with Methoxyethyl Substituents

Compounds 23 and 24 (Table 1) are MAO-B inhibitors featuring the N-(2-methoxyethyl) group. Both exhibit potent inhibition (IC₅₀: 0.042–0.056 µM), comparable to the reference drug Selegiline. The 2-methoxyethyl group enhances binding to the MAO-B active site, while the benzofuran/benzothiophene moieties influence selectivity. Notably, benzofuran (compound 23) outperforms benzothiophene (compound 24), highlighting the importance of heterocycle electronic properties .

Table 1: MAO-B Inhibitory Activity of Structural Analogs

| Compound | Structure | IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|---|

| 23 (Benzofuran analog) | (E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | 0.042 | >200 |

| 24 (Benzothiophene analog) | (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | 0.056 | >150 |

| N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide | Oxamide core with furan-2-ylmethyl and 2-methoxyethyl | Not reported | Not reported |

Anti-inflammatory Amides from Natural Sources

Plant-derived amides with methoxyethyl or similar groups demonstrate anti-inflammatory activity. For example, compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) from Lycium yunnanense exhibits an IC₅₀ of <17.21 µM in NO inhibition assays.

Structural Analogs with Varied Substituents

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in the target compound improves water solubility compared to purely aromatic analogs (e.g., 4-methylbenzyl in ).

- Crystallinity : X-ray studies of thiourea analogs (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) reveal planar conformations, whereas oxamides like the target compound adopt twisted geometries due to steric hindrance, affecting packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。